![molecular formula C20H16ClFO5 B11161395 methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate CAS No. 842972-58-1](/img/structure/B11161395.png)
methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its complex structure, which includes a benzopyran core substituted with various functional groups such as chloro, fluorophenyl, methoxy, and methyl ester. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted benzopyran derivatives, which undergo various chemical transformations such as halogenation, esterification, and methoxylation. Common reagents used in these reactions include halogenating agents (e.g., thionyl chloride), esterifying agents (e.g., methanol), and methoxylating agents (e.g., sodium methoxide). The reaction conditions may vary depending on the specific synthetic route, but they generally involve controlled temperatures and the use of appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines, alcohols; various solvents and catalysts depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new substituted benzopyran derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar chromenone structures exhibit significant anticancer properties. Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, potentially increasing its efficacy against different cancer types.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies suggest that chromenone derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .
Antioxidant Effects
Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of this compound may help mitigate oxidative damage, further supporting its potential therapeutic applications .
Organic Synthesis
Synthetic Versatility
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties .
Reactivity
The compound's functional groups, particularly the carbonyl and ether functionalities, make it amenable to reactions such as nucleophilic substitutions and cycloadditions. This reactivity is crucial for synthesizing more complex molecules in medicinal chemistry and materials science .
Material Science
Polymer Development
Due to its unique chemical properties, this compound can be utilized in the formulation of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant and anti-inflammatory properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant medication.
Flavonoids: A class of benzopyran derivatives found in plants, known for their antioxidant and anti-inflammatory activities
Uniqueness
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, fluorophenyl, methoxy, and methyl ester groups contributes to its unique reactivity and potential therapeutic applications .
Biological Activity
Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClFO5 with a molecular weight of approximately 453.288 g/mol. The compound features a coumarin backbone with several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClFO5 |
Molecular Weight | 453.288 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 583.2 ± 50.0 °C |
Flash Point | 214.1 ± 19.3 °C |
LogP | 6.11 |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby preventing oxidative stress in cellular systems. This property is crucial for protecting against various diseases linked to oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Inhibition of COX and LOX | |
Anticancer | Cytotoxicity against cancer cell lines |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and biological activity.
- Fluorobenzyl Group : The 4-fluorobenzyl moiety increases binding affinity to biological targets.
- Coumarin Core : The 2H-chromen structure is essential for the compound's interaction with enzymes and receptors.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects of this compound were assessed using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate significantly reduced markers of apoptosis and oxidative damage.
Properties
CAS No. |
842972-58-1 |
---|---|
Molecular Formula |
C20H16ClFO5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-3-5-13(22)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
YOXKSMUOXHMXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.